4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,7’-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a spiro linkage between a dioxane ring and an indole ring, with methyl groups at the 4’ and 7’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,7’-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Dioxane Ring: The dioxane ring can be formed through the acid-catalyzed cyclization of a diol with a carbonyl compound.
Spiro Linkage Formation: The spiro linkage is formed by reacting the indole and dioxane precursors under specific conditions, often involving a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4’,7’-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’,7’-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study through experimental and computational methods.
Comparison with Similar Compounds
Similar Compounds
Spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: Lacks the methyl groups at the 4’ and 7’ positions.
4’,7’-dimethylspiro[1,3-dioxane-2,3’-benzofuran]-2’(1’H)-one: Features a benzofuran ring instead of an indole ring.
Uniqueness
4’,7’-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is unique due to the presence of both the dioxane and indole rings, as well as the specific positioning of the methyl groups. These structural features may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4',7'-dimethylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-4-5-9(2)11-10(8)13(12(15)14-11)16-6-3-7-17-13/h4-5H,3,6-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJOFCVSBYKEPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=O)C23OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.